molecular formula C16H25GdN4O8 B025984 Gadoteric acid CAS No. 72573-82-1

Gadoteric acid

Cat. No. B025984
CAS RN: 72573-82-1
M. Wt: 558.6 g/mol
InChI Key: GFSTXYOTEVLASN-UHFFFAOYSA-K
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Description

Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA). It is composed of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) used for its chelating properties, and gadolinium (Gd3+) . It is used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity .


Synthesis Analysis

The synthesis of Gadoteric acid involves the use of the organic acid DOTA and gadolinium (Gd3+) . DOTA is used for its chelating properties, which allows it to form stable complexes with gadolinium .


Molecular Structure Analysis

The molecular formula of Gadoteric acid is C16H25GdN4O8 . It is composed of the organic acid DOTA and gadolinium (Gd3+) . The structure of Gadoteric acid is characterized by its macrocyclic structure .


Chemical Reactions Analysis

Gadoteric acid is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This property enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues .


Physical And Chemical Properties Analysis

Gadoteric acid has a molecular weight of 558.65 g/mol . It is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) with one of the highest thermodynamic stability, apparent stability, and kinetic stability .

Scientific Research Applications

  • Pediatric Magnetic Resonance Imaging (MRI) : Gadoteric acid is found to enhance image quality and lesion detection in pediatric MRI, with a favorable safety profile (Balassy, Roberts, & Miller, 2015).

  • Enhancement of Proton Relaxivity in Human Red Blood Cells : When loaded into human red blood cells, gadoteric acid enhances their proton relaxivity. The osmotic pulse method yields significant cell-specific relaxivity enhancements (Ibrahim et al., 2013).

  • MR Mammography : Gadoteric acid proves to be a safe and effective contrast agent in MR mammography, boasting a high diagnostic accuracy rate and good to excellent image quality (Seithe et al., 2016).

  • Safety in Renal Insufficiency : Studies have shown that gadoteric acid administration in patients with renal insufficiency does not increase the risk of chronic pain or acute kidney injury compared to controls (Young, Matthew, & Houston, 2018). Additionally, it appears safe for renal replacement treatment, with no detected cases of nephrogenic systemic fibrosis in exposed patients (Alfano et al., 2020).

  • General Tolerability and Diagnostic Value : Gadoteric acid is generally well-tolerated in most patients, including those with risk factors, and provides good or excellent image quality in MRI (Maurer et al., 2012).

  • Effects on Lung Tissue : A comparative study indicates that gadoteric acid, along with gadodiamide, can be toxic to the lungs in rats, increasing alveolar wall thickness and causing inflammation (Beyazal Çeliker et al., 2022).

  • Inhibition Activities against Paraoxonase 1 : Gadolinium-based contrast agents, including gadoteric acid, exhibit inhibitory activities against paraoxonase 1, which may have implications for drug design for various diseases (Beydemir, Türkeş, & Yalçın, 2019).

  • Removal by Hemodialysis : Hemodialysis is effective in removing gadoteric acid from the blood in patients with end-stage renal disease, potentially reducing risks like nephrogenic systemic fibrosis (Gheuens, Daelemans, & Mesens, 2014).

  • Management of Intraventricular Intoxication : Intraventricular gadoteric acid intoxication can be effectively managed with cerebrospinal fluid irrigation, along with supportive treatment (Turk et al., 2017).

Safety And Hazards

Gadoteric acid may cause respiratory tract irritation and may be harmful if absorbed through the skin. It may cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25GdN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues.
Record name Gadoteric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gadoteric acid

CAS RN

72573-82-1
Record name Gadolinate(1-), [1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-κN1,κN4,κN7,κN10,κO1,κO4,κO7,κO10]-, hydrogen (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72573-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadoteric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GADOTERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVF9Y6955W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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